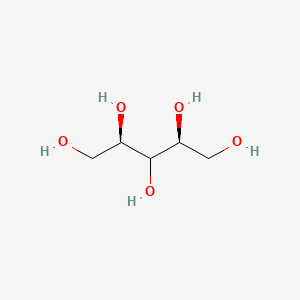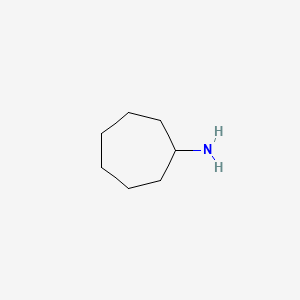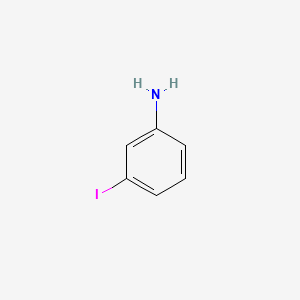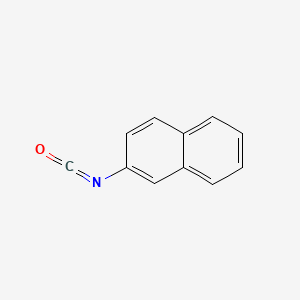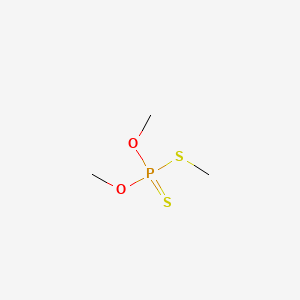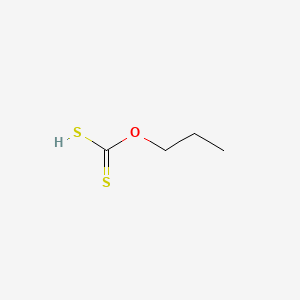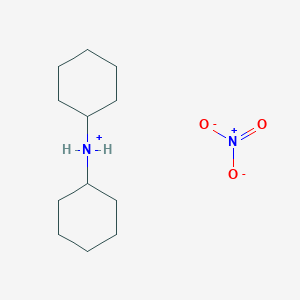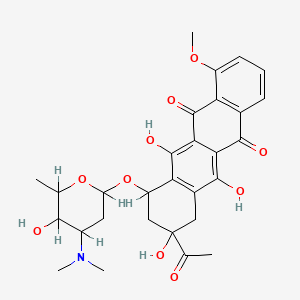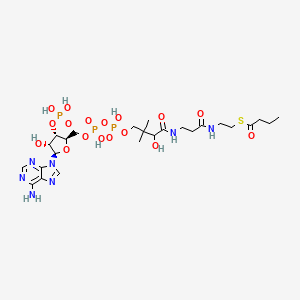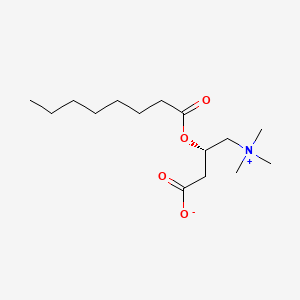
Pregnan-20-one, 3,17-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnan-20-one, 3,17-dihydroxy- is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17α position. This compound is synthesized by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . It plays a crucial role in the biosynthesis of various steroid hormones and serves as a prohormone in the formation of dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary synthetic route for Pregnan-20-one, 3,17-dihydroxy- involves the hydroxylation of pregnenolone at the C17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .
Industrial Production Methods: Industrial production of Pregnan-20-one, 3,17-dihydroxy- typically involves biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation of pregnenolone. These methods are preferred due to their specificity and efficiency .
Types of Reactions:
Oxidation: Pregnan-20-one, 3,17-dihydroxy- can undergo oxidation to form 17α-hydroxyprogesterone.
Reduction: It can be reduced to form pregnenolone.
Substitution: Various substitution reactions can occur at the hydroxyl group at the C17α position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: 17α-Hydroxyprogesterone
Reduction: Pregnenolone
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pregnan-20-one, 3,17-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroid hormones.
Medicine: It is used in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders.
Industry: It is utilized in the production of steroid-based pharmaceuticals and other related compounds.
Mechanism of Action
Pregnan-20-one, 3,17-dihydroxy- exerts its effects primarily through its role as a prohormone. It is converted to dehydroepiandrosterone (DHEA) by the enzyme 17,20 lyase and to 17α-hydroxyprogesterone by 3α-hydroxysteroid dehydrogenase . These conversions are crucial steps in the biosynthesis of sex steroids and glucocorticoids. The compound also acts as a neuromodulator in the central nervous system, influencing various physiological processes .
Comparison with Similar Compounds
Pregnenolone: The precursor to Pregnan-20-one, 3,17-dihydroxy-, involved in the biosynthesis of various steroid hormones.
17α-Hydroxyprogesterone: A product of the oxidation of Pregnan-20-one, 3,17-dihydroxy-, involved in the biosynthesis of glucocorticoids and androgens.
Dehydroepiandrosterone (DHEA): A product of the conversion of Pregnan-20-one, 3,17-dihydroxy-, serves as a precursor to sex steroids.
Uniqueness: Pregnan-20-one, 3,17-dihydroxy- is unique due to its dual role as both a prohormone and a neuromodulator. Its involvement in multiple biosynthetic pathways and its regulatory functions in the central nervous system distinguish it from other similar compounds .
Properties
CAS No. |
40248-23-5 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
LKQDFQLSEHWIRK-JAMIXBCGSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Synonyms |
17-(1-ketoethyl)androstane-3,17-diol 17-hydroxypregnanolone 17-hydroxypregnanolone, (3alpha)-isomer 17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3alpha,5beta)-isomer 17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5beta)-isomer 17-OH-Polone 3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one 3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one 5 beta-pregnane-3 alpha,17alpha-diol-20-one allopregnane-3 beta,17 alpha-diol-20-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



